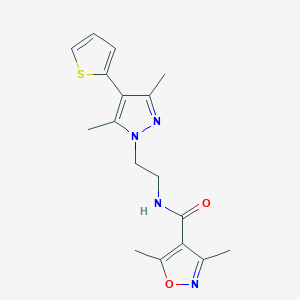

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophen-2-yl group at the 4-position and an ethyl-linked isoxazole carboxamide moiety. Its structure has been resolved using crystallographic tools such as the SHELX system, which is widely employed for small-molecule refinement . The compound’s design integrates multiple heterocyclic systems (pyrazole, thiophene, isoxazole), which are known to enhance pharmacological properties like target selectivity and metabolic stability.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-10-15(14-6-5-9-24-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-23-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNRRUVGDQYUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone. The thiophene ring can be introduced via a cyclization reaction involving a thiophene precursor. The isoxazole ring is often synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that isoxazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . These findings suggest potential applications in treating inflammatory diseases.

Analgesic Effects

Studies have demonstrated that isoxazole derivatives can provide analgesic effects comparable to established pain relief medications like indomethacin . This positions the compound as a candidate for further development in pain management therapies.

Immunomodulatory Activity

The compound may also play a role in modulating immune responses. Isoxazole derivatives have been reported to enhance T-cell proliferation and antibody production, indicating their potential use in immunotherapy .

Case Study 1: Immunoregulation

In a study examining various isoxazole derivatives, one compound demonstrated a significant increase in CD4+ T-cell populations in mice models. This highlights the potential of this compound as an immunomodulator .

Case Study 2: Pain Management

Another study evaluated the analgesic properties of similar compounds in a carrageenan-induced paw edema model. The results indicated that certain isoxazole derivatives could effectively reduce edema and pain levels, suggesting therapeutic applications in managing acute inflammatory pain .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Research Findings and Limitations

Current literature lacks direct comparative studies on the target compound’s biological activity. However, structural analogs suggest:

- Pyrazole-tetrazole hybrids (e.g., 4i/4j) are associated with anticoagulant activity due to coumarin derivatives, but the target compound’s thiophene-isoxazole system may shift its pharmacological profile toward kinase inhibition or anti-inflammatory effects .

- Thiazole-based compounds (–4) often exhibit antimicrobial properties, which are less likely in the target compound due to differing electronic and steric features .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrazole ring, thiophene ring, and isoxazole moiety. Its molecular formula is with a molecular weight of approximately 380.5 g/mol. The presence of multiple heterocycles contributes to its stability and solubility, enhancing its applicability in various fields such as medicinal chemistry and materials science .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a variety of pathogens. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, resulting in biochemical cascades that disrupt cellular functions .

Case Studies and Research Findings

- Antibacterial Activity : A study assessed the antibacterial properties of similar compounds containing thiophene and pyrazole structures. Results showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL .

- Fungicidal Activity : In another investigation, derivatives of the compound were tested for fungicidal activity against plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani, demonstrating over 50% inhibition at 50 µg/mL .

- Mechanism Insights : The interaction with specific enzymes has been proposed as a key mechanism for the observed biological activities. For instance, the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival.

Data Table: Biological Activity Summary

| Activity Type | Pathogen/Target | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | <100 | Effective |

| Antibacterial | Escherichia coli | <100 | Effective |

| Fungicidal | Sclerotinia sclerotiorum | 50 | >50% |

| Fungicidal | Rhizoctonia solani | 50 | >50% |

Q & A

Basic: What are the key considerations for optimizing synthetic routes for this compound?

Methodological Answer:

The synthesis of this heterocyclic compound requires careful selection of coupling agents and reaction media. For example, and highlight the use of ethanol or DMF-EtOH mixtures under reflux for cyclocondensation of pyrazole and isoxazole precursors . Key steps include:

- Protection of reactive groups : The thiophene and pyrazole moieties may require temporary protection to avoid side reactions during carboxamide formation.

- Catalytic conditions : Use of acid/base catalysts (e.g., triethylamine) to facilitate nucleophilic substitution at the ethyl linker.

- Purification : Recrystallization in mixed solvents (DMF:EtOH) improves yield and purity .

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) during structural characterization be resolved?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. To resolve this:

- Perform variable-temperature NMR to assess dynamic behavior of the ethyl linker and pyrazole-thiophene substituents.

- Use density functional theory (DFT) calculations to compare optimized gas-phase geometries with X-ray structures (e.g., SHELX-refined coordinates, as in and ) .

- Analyze substituent electronic effects: Methyl groups on the pyrazole ring () may influence shielding patterns in NMR or bond lengths in X-ray data .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., via PubChem data in ) .

- Multinuclear NMR (¹H, ¹³C, 2D-COSY/HMBC) : Assign thiophene protons (δ 6.8–7.5 ppm) and pyrazole/isoxazole methyl groups (δ 2.1–2.5 ppm).

- X-ray crystallography : Use SHELX programs ( ) to resolve ambiguities in stereochemistry or hydrogen-bonding networks .

Advanced: How can computational modeling predict the compound’s binding affinity for target proteins?

Methodological Answer:

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., kinases or GPCRs).

- MD simulations : Assess stability of the ethyl linker and pyrazole-thiophene moiety in aqueous or lipid bilayer environments (GROMACS/AMBER).

- Pharmacophore mapping : Align with known pyrazole/isoxazole derivatives (e.g., ) to identify critical hydrogen-bond acceptors and hydrophobic pockets .

Basic: What strategies mitigate degradation during in vitro pharmacological assays?

Methodological Answer:

- Buffering conditions : Use PBS (pH 7.4) with 0.01% BSA to stabilize the carboxamide group.

- Light sensitivity : Store solutions in amber vials due to the thiophene moiety’s UV absorption ( ) .

- Enzymatic stability : Pre-test against esterases/proteases using LC-MS to monitor hydrolytic cleavage of the ethyl linker.

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl, ) or varying isoxazole methyl groups .

- Bioisosteric replacement : Replace the pyrazole ring with triazoles ( ) to assess impact on solubility and target engagement .

- Activity cliffs : Use Free-Wilson analysis to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme assays.

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring.

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carboxamide group.

- Avoid freeze-thaw cycles : Aliquot solutions in DMSO or ethanol ( ) for single-use applications .

Advanced: How can conformational analysis explain discrepancies in biological activity across assay platforms?

Methodological Answer:

- Rotamer analysis : Use Gaussian or ORCA to calculate energy barriers for rotation of the ethyl linker (key for target binding).

- Solvent-dependent NMR : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-driven conformational populations.

- Crystal polymorphism screening : Test multiple crystallization conditions ( ) to correlate solid-state conformers with activity .

Basic: What regulatory guidelines apply to preclinical toxicity testing of this compound?

Methodological Answer:

- OECD 423 : Acute oral toxicity screening in rodent models.

- AMES test : Assess mutagenicity of the pyrazole and thiophene moieties () .

- hERG inhibition : Patch-clamp assays to evaluate cardiac liability, critical for compounds with ethyl-linked heterocycles.

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:

- Synthetic incorporation : Introduce ¹³C at the isoxazole carbonyl during synthesis (e.g., using NaH¹³CO₃, ) .

- LC-MS/MS : Track labeled metabolites in hepatocyte incubations to identify oxidative (thiophene ring) or hydrolytic (carboxamide) pathways.

- Stable isotope dilution : Quantify degradation products in plasma using ²H₃-methyl internal standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.